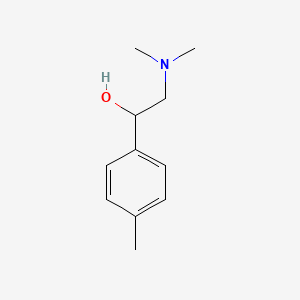
2-Dimethylamino-1-p-tolyl-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylamino-1-p-tolyl-ethanol is an organic compound with the molecular formula C10H15NO It is a tertiary amine and a secondary alcohol, characterized by the presence of a dimethylamino group and a p-tolyl group attached to the ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Dimethylamino-1-p-tolyl-ethanol can be synthesized through several methods. One common approach involves the reaction of p-tolualdehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Dimethylamino-1-p-tolyl-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include p-tolyl ketone or p-tolyl aldehyde.
Reduction: The major products include dimethylaminoethanol or p-tolyl alcohol.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Dimethylamino-1-p-tolyl-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Dimethylamino-1-p-tolyl-ethanol involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the p-tolyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, leading to its observed effects.
Comparación Con Compuestos Similares
2-Dimethylamino-1-p-tolyl-ethanol can be compared with other similar compounds, such as:
N,N-Dimethylaminoethanol: Similar in structure but lacks the p-tolyl group, resulting in different chemical properties and applications.
2-Dimethylamino-1-phenylethanol: Similar in structure but with a phenyl group instead of a p-tolyl group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-9-4-6-10(7-5-9)11(13)8-12(2)3/h4-7,11,13H,8H2,1-3H3 |
Clave InChI |
BNEPHVFCKCLUMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


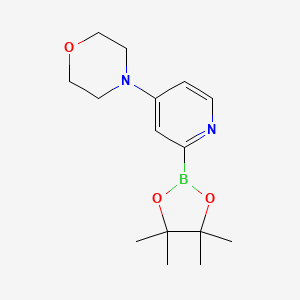
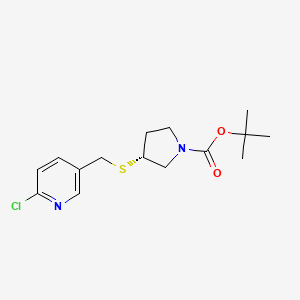

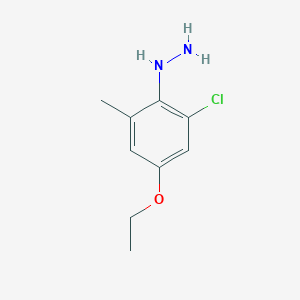
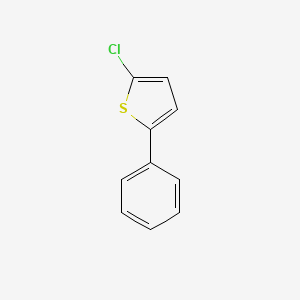
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14128805.png)
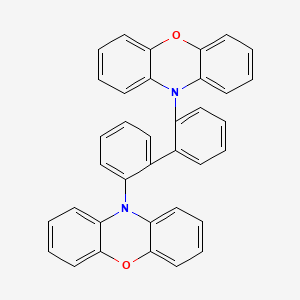
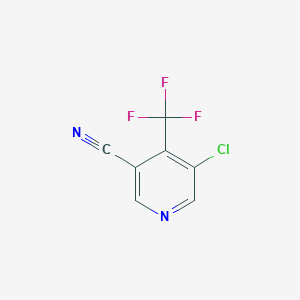
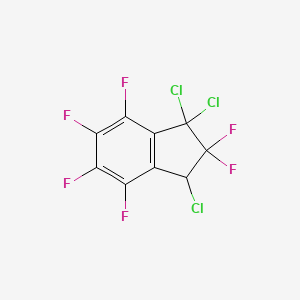
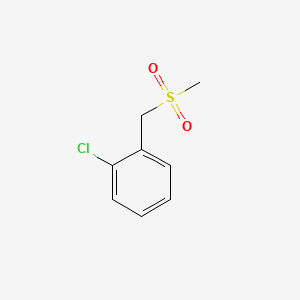

![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)

![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)
